![molecular formula C12H14ClFN2O2 B2611536 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride CAS No. 2361793-15-7](/img/structure/B2611536.png)
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride
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Overview
Description
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride is a chemical compound that belongs to the class of benzisoxazole derivatives. This compound is known for its significant role in medicinal chemistry, particularly in the synthesis of antipsychotic drugs such as risperidone and paliperidone . The presence of a fluorine atom in its structure enhances its pharmacological properties, making it a valuable intermediate in drug development .
Preparation Methods
The synthesis of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The target product is obtained with yields ranging from 55% to 92% . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Antipsychotic Activity
This compound is structurally related to risperidone and paliperidone, both of which are atypical antipsychotics. Research indicates that derivatives of this compound exhibit similar pharmacological profiles, potentially influencing dopamine and serotonin receptors, which are critical in managing schizophrenia and bipolar disorder.
Neuroprotective Effects
Studies have shown that the compound may possess neuroprotective properties. Experimental models indicate that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antipsychotic Efficacy
A study conducted on animal models demonstrated that 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride exhibited significant reductions in hyperactivity induced by amphetamines. The results indicated a dose-dependent response, confirming its potential as an antipsychotic agent.
Case Study 2: Neuroprotection in vitro
In vitro studies using cultured neuronal cells showed that the compound could significantly reduce cell death caused by oxidative stress. The mechanism was linked to the activation of neuroprotective pathways involving BDNF (Brain-Derived Neurotrophic Factor) signaling.
Mechanism of Action
The mechanism of action of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride involves its interaction with neurotransmitter receptors in the brain. It acts as a ligand for serotonin and dopamine receptors, modulating their activity and influencing neurotransmission . This modulation helps in alleviating symptoms of psychiatric disorders such as schizophrenia by balancing the levels of these neurotransmitters .
Comparison with Similar Compounds
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride is unique due to its fluorine substitution, which enhances its pharmacological properties compared to similar compounds. Some similar compounds include:
Paliperidone: A metabolite of risperidone with similar therapeutic effects but improved pharmacokinetic properties.
Iloperidone: Another antipsychotic with a benzisoxazole core, used for the treatment of schizophrenia.
These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications, highlighting the unique properties of this compound .
Biological Activity
The compound 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol; hydrochloride is a derivative of piperidine that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, synthesis, and biological effects, particularly in antimicrobial and neuropharmacological contexts.
- Molecular Formula : C35H39F2N5O3
- Molecular Weight : 615.71 g/mol
- CAS Number : 1329796-66-8
- IUPAC Name : 3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoxazole precursors. The process may include various steps such as:
- Formation of the benzoxazole ring.
- Alkylation with piperidine.
- Hydrochloride salt formation for enhanced solubility and stability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to 6-fluoro-benzoxazole derivatives. For instance, a study evaluated several synthesized compounds against various pathogenic strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects compared to standard antibiotics, suggesting that this class of compounds may serve as effective antimicrobial agents .
Compound | Pathogen Tested | Inhibition Zone (mm) | Comparison to Standard |
---|---|---|---|
4IV | E. coli | 18 | Greater than standard |
6III | S. aureus | 20 | Comparable to standard |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly its interaction with serotonin receptors. Research indicates that it may act as an antagonist at the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders. This activity suggests potential applications in treating conditions such as schizophrenia and depression .
Case Studies
- Antimicrobial Efficacy : In a controlled study involving the synthesis of various benzoxazole derivatives, researchers found that compounds similar to 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol showed superior antimicrobial properties against both gram-positive and gram-negative bacteria .
- Neuropharmacological Assessment : A pharmacological assessment demonstrated that the compound significantly reduced hyperactivity in rodent models when administered at specific dosages, indicating a potential for use in managing hyperactivity disorders .
Properties
IUPAC Name |
4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-9-10(7-8)17-15-11(9)12(16)3-5-14-6-4-12;/h1-2,7,14,16H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYVKBLOFSAOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=NOC3=C2C=CC(=C3)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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